4-(Chloromethyl)nicotinonitrile

Description

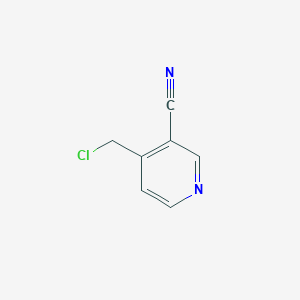

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-3-6-1-2-10-5-7(6)4-9/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMGVMOVUVZVEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697726 | |

| Record name | 4-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060802-60-9 | |

| Record name | 4-(Chloromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060802-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloromethyl Nicotinonitrile

Development of Novel Synthetic Routes to 4-(Chloromethyl)nicotinonitrile

The synthesis of this compound, a key intermediate in the production of various pharmaceuticals and agrochemicals, has been an area of active research. Traditional methods often involve multi-step processes with harsh reagents and moderate yields. Consequently, significant effort has been dedicated to developing more efficient, selective, and environmentally benign synthetic routes.

Regioselective Chloromethylation Strategies

The direct and regioselective introduction of a chloromethyl group onto the pyridine (B92270) ring at the 4-position presents a significant challenge due to the electronic nature of the heterocycle. Research has focused on controlling the regioselectivity of this transformation to avoid the formation of unwanted isomers.

One approach involves the functionalization of pre-existing pyridine derivatives. For instance, the regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) can be followed by a reaction with a suitable electrophile to introduce the desired functionality at the 4-position. This method relies on the directing effect of the substituents on the pyridine ring to achieve high regioselectivity. nih.gov Theoretical and experimental studies have provided insights into the factors governing the regioselectivity of nucleophilic aromatic substitution reactions on quinazoline (B50416) precursors, which can be extrapolated to pyridine systems. mdpi.com

Another strategy involves the use of 3,4-pyridyne intermediates. These highly reactive species can be generated from 3-chloropyridines and subsequently undergo regioselective addition of a chloromethyl equivalent. nih.gov This method allows for the difunctionalization of the pyridine ring in a controlled manner.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of this compound synthesis, catalytic methods are being explored to overcome the limitations of stoichiometric reactions.

While direct catalytic chloromethylation of the nicotinonitrile backbone is not widely reported, catalytic principles are applied in the synthesis of its precursors. For example, the synthesis of nicotinonitrile derivatives can be achieved through multicomponent reactions catalyzed by novel and recyclable nanomagnetic catalysts. researchgate.net These methods often proceed under solvent-free conditions, aligning with the principles of green chemistry.

Furthermore, catalytic cross-cyclomagnesiation reactions have been utilized in the synthesis of complex heterocyclic structures, a strategy that could potentially be adapted for the construction of the substituted pyridine ring of this compound. jdigitaldiagnostics.com The choice of catalyst is critical and can significantly influence the reaction's outcome. For instance, in the synthesis of coumarin-linked nicotinonitrile derivatives, sulfonic acid and a nanomagnetic catalyst have been employed. researchgate.net

Exploration of Green Chemistry Principles in Production

The fine chemical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance process safety. In the production of this compound and its precursors, this translates to the use of less hazardous reagents, solvent-free reaction conditions, and the development of catalytic processes.

One-pot multicomponent reactions are a prime example of a green synthetic approach, as they reduce the number of synthetic steps, minimize waste generation, and often lead to high atom economy. researchgate.netresearchgate.net The use of eucalyptol (B1671775) as a bio-based, eco-compatible solvent has been explored for the synthesis of highly functionalized pyridines, offering a greener alternative to conventional volatile organic solvents like chloroform, ethanol, and methanol. researchgate.net

Furthermore, the development of recyclable catalysts, such as nanomagnetic catalysts, contributes to the sustainability of the process by reducing catalyst waste and allowing for their reuse over multiple reaction cycles. researchgate.net Statistical analysis and process optimization methodologies, like Response Surface Methodology (RSM), are also being employed to identify the most environmentally friendly and efficient reaction conditions. mdpi.com

Precursor Chemistry and Optimizations for Industrial and Laboratory Scale Synthesis

The efficient synthesis of this compound heavily relies on the availability and synthesis of its key precursors. Research in this area focuses on developing cost-effective and scalable routes to these starting materials.

A common precursor for nicotinonitrile synthesis is 3-picoline, which can be synthesized from acrolein diethyl acetal (B89532) and ammonia (B1221849) over modified zeolite catalysts. ciac.jl.cn The choice of catalyst and reaction conditions significantly impacts the yield and selectivity towards the desired product. Another important precursor is nicotinonitrile itself, which can be prepared from nicotinamide (B372718) and phosphorus pentoxide. orgsyn.org

For the synthesis of substituted nicotinonitriles, such as those with a trifluoromethyl group, various strategies have been developed. One method involves the cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide, followed by chlorination and subsequent transformations to yield 4-(trifluoromethyl)nicotinic acid. google.comgoogle.com Another approach starts from 2,6-dichloro-3-cyano-4-trifluoromethylpyridine and utilizes catalytic hydrogenation. chemicalbook.com

The optimization of these precursor syntheses for both laboratory and industrial scales is crucial. For instance, a preparation method for 2-chloro-4-methyl nicotinonitrile has been developed with a total yield of 55.7%, utilizing (E)-4-(dimethylamine)yl-3-butene-2-ketone and malononitrile (B47326) as starting materials in a process that is considered suitable for industrial production. google.com The synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors has also been a focus, aiming to provide key intermediates for pharmaceutical manufacturing. nih.gov

Continuous Flow Synthesis and Reactor Design for Efficient Production

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved heat and mass transfer, enhanced safety, and the potential for automation and process control. nih.gov The application of flow chemistry to the synthesis of this compound and its precursors is an active area of investigation.

A continuous synthesis of a bromo-derivative of a 2-chloro-3-amino-4-picoline (CAPIC) intermediate, a building block for the drug nevirapine, has been described. lookchem.comnih.gov This process utilizes inexpensive, acyclic starting materials and culminates in a batch crystallization to yield a high-purity product. lookchem.comnih.gov This approach has the potential to lower production costs and can be adapted for the synthesis of other complex pyridines. lookchem.comnih.gov

The design of the reactor is a critical aspect of continuous flow synthesis. The choice of reactor type, such as a packed-bed reactor or a microreactor, depends on the specific reaction kinetics and process parameters. For gas-phase reactions, such as the synthesis of pyridine and 3-picoline from acrolein diethyl acetal and ammonia, a fixed-bed reactor is commonly used. ciac.jl.cn The development of integrated, multi-column processes for straight-through purification is another strategy to intensify and streamline manufacturing. nih.gov

Process Optimization and Yield Enhancement Strategies in this compound Manufacturing

Optimizing the manufacturing process for this compound is essential for improving efficiency, reducing costs, and ensuring product quality. This involves a systematic approach to identifying and controlling critical process parameters.

Statistical methods like Design of Experiments (DoE) and Response Surface Methodology (RSM) are powerful tools for process optimization. mdpi.comnih.gov These methodologies allow for the simultaneous investigation of multiple variables and their interactions, leading to the identification of optimal reaction conditions that maximize yield and minimize impurities. For example, RSM has been successfully used to optimize the synthesis of chloromethyl ethylene (B1197577) carbonate, a related compound, by studying the effects of temperature, pressure, catalyst loading, and reaction time. mdpi.com

In-process inspection and control are also crucial for maintaining process consistency and quality. mdpi.com By monitoring key parameters throughout the manufacturing process, deviations can be identified and corrected in real-time, leading to improved service levels, reduced cycle times, and minimized product variability. mdpi.com

Yield enhancement strategies often focus on optimizing reaction conditions, such as temperature, pressure, and catalyst concentration. For instance, in the synthesis of 2-chloro-4-methyl nicotinonitrile, a yield of 63% with 96% purity was achieved through careful control of the reaction parameters. google.com Similarly, the synthesis of 4-(trifluoromethyl)nicotinic acid demonstrated a yield of 76.5% through optimized hydrolysis conditions. google.com The selective synthesis of 3-picoline, a precursor, has been achieved by tuning the composition of Ni-Co ferrite (B1171679) catalysts. researchgate.net

Elucidation of Reactivity and Mechanistic Pathways of 4 Chloromethyl Nicotinonitrile

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The primary mode of reactivity for 4-(chloromethyl)nicotinonitrile is nucleophilic substitution at the benzylic carbon of the chloromethyl group. This reactivity is analogous to that of benzyl halides, where the adjacent pyridine (B92270) ring can stabilize the transition state of the reaction. The reaction mechanism, whether proceeding through a concerted (SN2) or a stepwise (SN1) pathway, is highly dependent on the reaction conditions.

Kinetic and Thermodynamic Studies of Substitution Processes

While specific kinetic and thermodynamic data for the nucleophilic substitution of this compound are not extensively documented in readily available literature, the reactivity can be inferred from studies on analogous systems like benzyl chlorides. For benzyl halides, the mechanism can shift between SN1 and SN2 depending on the solvent and the substituents on the aromatic ring. stackexchange.com For instance, benzyl chlorides with strong electron-donating groups in the para-position tend to solvolyze via an SN1 mechanism, while other activated benzyl chlorides favor an SN2 pathway with a loose transition state. researchgate.net

The rate of substitution is influenced by the stability of the potential carbocation intermediate. In the case of this compound, the electron-withdrawing nature of the nitrile group would likely destabilize a carbocation at the benzylic position, thus favoring an SN2 mechanism.

Influence of Nucleophile Structure and Solvent Systems on Reactivity

The structure of the nucleophile and the nature of the solvent system play a pivotal role in dictating the rate and mechanism of nucleophilic substitution. In general, for SN2 reactions, stronger, less sterically hindered nucleophiles lead to faster reaction rates.

The choice of solvent is also critical. Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation while leaving the nucleophile relatively free to attack the electrophilic carbon. In contrast, polar protic solvents can solvate both the cation and the anion, which can hinder the nucleophile's reactivity. reddit.com The reactivity of benzyl chloride with ammonia (B1221849), for example, is solvent-dependent, favoring an SN2 mechanism in liquid ammonia and a mixed SN1/SN2 mechanism in aqueous or binary solvent systems. stackexchange.com

Table 1: General Influence of Nucleophile and Solvent on SN2 Reactions

| Factor | Influence on SN2 Reaction Rate | Rationale |

| Nucleophile Strength | Stronger nucleophiles increase the rate. | A more nucleophilic species can more readily attack the electrophilic carbon. |

| Nucleophile Steric Hindrance | Increased steric hindrance decreases the rate. | Bulky nucleophiles have difficulty accessing the backside of the electrophilic carbon. |

| Solvent Polarity (Aprotic) | Increasing polarity generally increases the rate. | Polar aprotic solvents stabilize the transition state more than the reactants. |

| Solvent Polarity (Protic) | Increasing polarity can decrease the rate. | Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity. |

Transformations of the Nitrile Functional Group in this compound

The nitrile group in this compound is a versatile functional handle that can undergo a variety of transformations, providing access to a range of other functional groups.

Hydrolysis, Amidation, and Related Derivatization Reactions

The hydrolysis of the nitrile group can lead to the formation of either an amide or a carboxylic acid, depending on the reaction conditions. Studies on the hydrolysis of 3-cyanopyridine have shown that it proceeds via a consecutive first-order reaction, with nicotinamide (B372718) as an intermediate. academax.comresearchgate.net The activation energy for the hydrolysis of 3-cyanopyridine has been evaluated to be 65.2 kJ/mol. academax.comresearchgate.net Similarly, the hydrolysis of 1-methyl-4-cyanopyridinium ions in the presence of a base yields the corresponding pyridone and carbamidopyridinium ions. sci-hub.setau.ac.il Continuous processes for the hydrolysis of cyanopyridines using alkali metal hydroxides have also been developed, yielding amides or carboxylic acids in high conversions. google.com

Reductions and Subsequent Functionalizations

The reduction of the nitrile group to a primary amine is another important transformation. This can be achieved using various reducing agents. Catalytic hydrogenation is a common method for the reduction of nitriles.

Electrophilic and Radical Reactions Involving the Pyridine Ring System

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. quimicaorganica.org Direct electrophilic substitution on pyridine is often difficult and requires harsh conditions. wikipedia.org However, activation of the pyridine ring, for instance, through the formation of a pyridine N-oxide, can facilitate electrophilic attack. wikipedia.orgrsc.org

Free radical reactions, such as halogenation, can occur at the methyl group of methylpyridines. daneshyari.comgoogle.comwikipedia.org For instance, the free radical bromination of unsymmetrical dimethylpyridines with N-bromosuccinimide (NBS) shows regioselectivity, with bromination occurring at the methyl group furthest from the deactivating nitrogen atom. daneshyari.com While specific studies on radical reactions of this compound are scarce, it can be anticipated that radical halogenation would preferentially occur at the chloromethyl position due to the benzylic nature of the resulting radical.

Stereochemical and Regiochemical Control in Reactions of this compound

The stereochemical and regiochemical outcomes of reactions involving this compound are dictated by the nature of the reacting species and the specific reaction conditions employed. The primary site of reactivity is the benzylic-like carbon of the chloromethyl group, which is susceptible to nucleophilic substitution.

Stereochemical Control

In reactions where the chloromethyl group is converted to a new functional group through a nucleophilic substitution pathway, the stereochemistry of the product is a critical consideration, particularly when a new chiral center is formed. The predominant mechanism for such transformations at a primary carbon, like that in this compound, is the S(_N)2 (bimolecular nucleophilic substitution) reaction.

A key feature of the S(_N)2 mechanism is the backside attack of the nucleophile on the carbon atom bearing the leaving group (in this case, the chloride ion). This approach leads to a Walden inversion, or an inversion of configuration at the reaction center medium.comlibretexts.org. If the starting material were chiral (for instance, if one of the hydrogen atoms on the chloromethyl group were replaced with a different substituent), the product would have the opposite stereochemical configuration.

For this compound itself, the carbon of the chloromethyl group is prochiral. Reaction with a chiral, non-racemic nucleophile can lead to the formation of diastereomers. The stereochemical course of such a reaction would still be expected to proceed with inversion of configuration.

Illustrative Example of Stereochemical Inversion in S(_N)2 Reactions:

While specific experimental data for stereochemical control in reactions of this compound is not extensively documented in the reviewed literature, the principle of inversion of configuration is a fundamental concept in organic chemistry medium.comlibretexts.org. The following table illustrates the expected stereochemical outcome based on the S(_N)2 mechanism.

| Reactant (Hypothetical Chiral Analogue) | Nucleophile | Expected Product Stereochemistry |

| (R)-4-(1-Chloroethyl)nicotinonitrile | Azide (N(_3)(-)) | (S)-4-(1-Azidoethyl)nicotinonitrile |

| (S)-4-(1-Chloroethyl)nicotinonitrile | Cyanide (CN(-)) | (R)-4-(1-Cyanoethyl)nicotinonitrile |

This table is for illustrative purposes to demonstrate the principle of stereochemical inversion in S(_N)2 reactions.

Regiochemical Control

Regiochemistry in the context of this compound refers to the specific site of reaction. The molecule presents two primary regions for potential nucleophilic attack: the chloromethyl group and the pyridine ring itself.

Reaction at the Chloromethyl Group: The C-Cl bond of the chloromethyl group is the most reactive site for standard nucleophilic substitution. The carbon atom is a primary benzylic-like carbon, making it an excellent electrophile for S(_N)2 reactions. Nucleophiles will preferentially attack this carbon, displacing the chloride leaving group. This is the expected and dominant regiochemical outcome for most nucleophilic substitution reactions.

Reaction at the Pyridine Ring: Nucleophilic aromatic substitution (S(_N)Ar) on the pyridine ring is also a possibility, particularly with strong nucleophiles and under forcing conditions. However, the pyridine ring of nicotinonitrile is not highly activated towards S(_N)Ar. Furthermore, such reactions typically require a leaving group directly on the aromatic ring. In the case of this compound, there are no other leaving groups on the ring, making nucleophilic attack on the ring less favorable than substitution at the chloromethyl position.

Therefore, reactions with common nucleophiles such as amines, alkoxides, and thiolates are expected to proceed with high regioselectivity at the chloromethyl group.

Summary of Expected Regioselectivity:

| Nucleophile | Expected Site of Reaction | Product Type |

| Primary/Secondary Amines | Chloromethyl Carbon | 4-(Aminomethyl)nicotinonitrile |

| Alkoxides (e.g., NaOEt) | Chloromethyl Carbon | 4-(Alkoxymethyl)nicotinonitrile |

| Thiolates (e.g., NaSPh) | Chloromethyl Carbon | 4-(Thioether)nicotinonitrile |

Synthetic Utility As a Versatile Building Block in Complex Molecule Construction

Application of 4-(Chloromethyl)nicotinonitrile in the Synthesis of Heterocyclic Systems

The unique structural features of this compound and its derivatives make it an excellent starting material for the synthesis of a variety of nitrogen-containing heterocycles. The reactivity of the chloro-substituted pyridine (B92270) core allows for its conversion into other functional groups, which can then be utilized in cyclization reactions to form fused ring systems.

The nicotinonitrile scaffold is a key component in the synthesis of various fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo-[3,4-b]-pyridines. nih.gov While direct use of this compound is a feasible starting point, many synthetic routes involve its conversion to a more versatile intermediate. For instance, a 6-chloro-substituted nicotinonitrile derivative can be readily transformed into a 6-amino or 6-hydrazido derivative. nih.govmdpi.com These amino and hydrazido functionalities are then poised for cyclization with various reagents to construct the fused heterocyclic systems. nih.gov

The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives can be achieved by reacting the 6-amino-nicotinonitrile intermediate with reagents like ethyl acetoacetate, formic acid, urea, or thiourea. nih.govmdpi.com For example, heating the amino derivative with formic acid under reflux leads to the formation of 5-methyl-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one. mdpi.com Similarly, pyrazolo-[3,4-b]-pyridine derivatives can be synthesized from the 6-hydrazido-nicotinonitrile intermediate by reacting it with acetic acid, phenylisothiocyanate, or methylacrylate. nih.govmdpi.com

| Starting Material Precursor (from Chloro-nicotinonitrile) | Reagent(s) | Fused Heterocyclic Product | Reference(s) |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Ethyl acetoacetate | Pyrido[2,3-d]pyrimidine derivative | nih.govmdpi.com |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Formic acid | 5-Methyl-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one | mdpi.com |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Urea / Thiourea | Pyrido[2,3-d]pyrimidine derivatives | nih.govmdpi.com |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic acid | Pyrazolo-[3,4-b]-pyridine derivative | nih.govmdpi.com |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Phenylisothiocyanate | Pyrazolo-[3,4-b]-pyridine derivative | nih.govmdpi.com |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Methylacrylate | Pyrazolo-[3,4-b]-pyridine derivative | nih.govmdpi.com |

The synthetic utility of the this compound framework extends beyond fused pyridines to a broader range of nitrogen-containing heterocycles. nih.gov The strategic manipulation of the chloro- and cyano- groups, or their derivatives, allows for the construction of diverse heterocyclic cores. nih.govmdpi.com For example, the 6-amino-nicotinonitrile derivative, obtained from its chloro precursor, can react with malononitrile (B47326) to yield a 1,8-naphthyridine (B1210474) derivative. nih.govmdpi.com

Furthermore, the corresponding 6-hydrazido derivative is a key intermediate for synthesizing other complex heterocycles. nih.gov Its reaction with carbon disulphide leads to the formation of a 1,2,4-triazolo-[3,4-a]-pyridine derivative. nih.govmdpi.com Additionally, the reaction of a 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with arylidene malononitrile can afford isoquinoline (B145761) derivatives. nih.govmdpi.com These examples highlight the adaptability of the nicotinonitrile scaffold in accessing a variety of important heterocyclic systems. mdpi.commdpi.com

| Starting Material Precursor (from Chloro-nicotinonitrile) | Reagent(s) | Resulting Heterocycle | Reference(s) |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Malononitrile | 1,8-Naphthyridine derivative | nih.govmdpi.com |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Carbon disulphide | 1,2,4-Triazolo-[3,4-a]-pyridine derivative | nih.govmdpi.com |

| 4-Methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile | Arylidene malononitrile | Isoquinoline derivative | nih.govmdpi.com |

Integration into Multi-Component Reactions for Molecular Complexity Generation

Multi-component reactions (MCRs) are powerful tools in organic synthesis for the rapid generation of complex molecules from simple starting materials in a single step. While specific examples detailing the integration of this compound into MCRs are not extensively documented in the reviewed literature, the nicotinonitrile scaffold itself is highly relevant to this area of synthesis. The core structure, featuring a cyano group, is analogous to other building blocks commonly used in MCRs. For instance, malononitrile is a frequent participant in one-pot, four-component reactions.

The general principles of MCRs often involve the combination of multiple reactants to create diverse and complex molecular scaffolds, which is a key strategy in medicinal chemistry and drug discovery. researchgate.net The reactivity of the chloromethyl group and the cyano group on the this compound ring suggests its potential as a valuable component in the design of novel MCRs to generate libraries of complex nitrogen-containing heterocycles.

Development of Chemical Libraries and Scaffolds for Chemical Biology Research

The nicotinonitrile (or 3-cyanopyridine) nucleus is recognized as a privileged scaffold in medicinal chemistry and is a core structural unit in several synthetic drugs. researchgate.netekb.eg The development of chemical libraries based on this scaffold is a key strategy in the search for new therapeutic agents. ekb.eg These libraries, comprising a multitude of structurally related compounds, are essential for screening against biological targets to identify new lead compounds in drug discovery. researchgate.net

The nicotinonitrile framework is a versatile starting point for generating such libraries due to the ease with which it can be functionalized. researchgate.net For example, libraries of nicotinonitrile derivatives have been synthesized and evaluated for their potential as anticancer agents, targeting enzymes like c-Met and Pim-1 kinases. nih.gov The ability to readily modify the nicotinonitrile core allows for the systematic exploration of structure-activity relationships, which is fundamental to chemical biology research. The development of these focused libraries provides researchers with valuable tools to probe biological systems and discover new therapeutic interventions. rsc.org

Derivatization Strategies and Analogue Synthesis of 4 Chloromethyl Nicotinonitrile

Chemical Modification of the Chloromethyl Group

The benzylic-like chloride of the chloromethyl group is readily displaced by a variety of nucleophiles, making it a prime target for introducing structural diversity. This reactivity allows for the formation of new carbon-carbon bonds and the introduction of various heteroatom-containing functionalities.

Strategies for Carbon-Carbon Bond Formation

A key strategy for modifying the molecular framework is the extension of the carbon chain via the formation of a new carbon-carbon bond at the chloromethyl position. This is typically achieved through nucleophilic substitution reactions where a carbon-based nucleophile displaces the chloride ion.

One of the most effective methods for C-C bond formation is the reaction with cyanide ions (e.g., from KCN or NaCN). thesciencehive.co.uk This reaction, a type of nucleophilic substitution, replaces the chlorine atom to yield a new nitrile, effectively extending the carbon chain by one atom. thesciencehive.co.ukyoutube.com This approach transforms the monofunctional nitrile into a dinitrile derivative, significantly altering its chemical properties and potential for further functionalization.

Beyond cyanation, other carbon nucleophiles can be employed. Reactions involving organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates (R₂CuLi), can introduce alkyl or aryl groups. Similarly, enolates derived from ketones, esters, or other carbonyl compounds can attack the electrophilic carbon of the chloromethyl group in what is known as an alkylation reaction. These methods are fundamental in synthetic organic chemistry for constructing more complex molecular architectures from simpler precursors.

Table 1: Representative Carbon-Carbon Bond Forming Reactions

| Nucleophile | Reagent Example | Product Type | Reaction Type |

|---|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) | Dinitrile | Nucleophilic Substitution |

| Enolate | Sodium salt of diethyl malonate | Substituted Malonic Ester | Alkylation |

| Organometallic | Phenylmagnesium Bromide | Phenyl-substituted derivative | Grignard Reaction |

Introduction of Heteroatom-Containing Functionalities

The electrophilic nature of the chloromethyl group is highly amenable to reactions with heteroatom nucleophiles, allowing for the introduction of oxygen, nitrogen, and sulfur-containing functional groups. These modifications can dramatically influence the molecule's polarity, hydrogen bonding capability, and biological activity.

O-Alkylation: Ethers can be synthesized through a Williamson-type ether synthesis, where an alcohol or a phenol, acting as the nucleophile (often deprotonated with a base to form a more reactive alkoxide or phenoxide), attacks the chloromethyl group to displace the chloride.

N-Alkylation: Amines, both primary and secondary, can serve as potent nitrogen nucleophiles to form new C-N bonds. This reaction provides a straightforward route to secondary or tertiary amine derivatives, respectively. These derivatives are of particular interest in drug design due to the prevalence of amine functionalities in bioactive molecules.

S-Alkylation: Thiol-containing compounds react readily with the chloromethyl group to form thioethers. Thiolates, the more nucleophilic conjugate bases of thiols, are particularly effective for this transformation. This reaction is a common strategy for linking the nicotinonitrile scaffold to sulfur-containing moieties, including amino acids like cysteine.

Table 2: Nucleophilic Substitution with Heteroatoms

| Nucleophile Type | Reagent Example | Functional Group Formed | Product Class |

|---|---|---|---|

| Oxygen | Sodium Ethoxide | -OCH₂CH₃ | Ether |

| Nitrogen | Ammonia (B1221849) | -NH₂ | Primary Amine |

| Nitrogen | Diethylamine | -N(CH₂CH₃)₂ | Tertiary Amine |

| Sulfur | Sodium Thiophenolate | -SPh | Thioether |

Functionalization and Substitution Patterns on the Nicotinonitrile Core

Beyond the chloromethyl group, the pyridine (B92270) ring of the nicotinonitrile core offers opportunities for functionalization, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the ring nitrogen and the nitrile group. However, a variety of synthetic methods exist to produce nicotinonitrile analogues with diverse substitution patterns on the aromatic core.

Often, these analogues are not synthesized by direct substitution on the 4-(chloromethyl)nicotinonitrile parent molecule but are instead built using precursor molecules that already contain the desired substituents. Multi-component reactions are a powerful tool in this regard, allowing for the construction of highly substituted pyridine rings in a single step. For instance, a mixture of a ketone, an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and ammonium (B1175870) acetate (B1210297) can be heated to produce substituted nicotinonitriles. nih.gov

Furthermore, functional groups on a pre-formed nicotinonitrile ring can be chemically converted. For example, a 2-hydroxynicotinonitrile (B16790) (which exists in equilibrium with its 2-pyridone tautomer) can be converted to a 2-chloronicotinonitrile using reagents like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. nih.gov This 2-chloro derivative can then undergo further nucleophilic aromatic substitution reactions. youtube.com Similarly, a 2-pyridone can be converted to a 2-thioxo derivative (a pyridinethione) using phosphorus pentasulfide. nih.gov These transformations are key for building a library of analogues with varied electronic and steric properties on the core ring structure. acs.org

Design and Synthesis of Structurally Modified this compound Analogues

The design and synthesis of structurally modified this compound analogues leverage the derivatization strategies discussed in the preceding sections to create novel compounds for various applications, particularly in drug discovery. researchgate.netekb.eg The goal is to systematically alter the structure to explore the chemical space and optimize properties such as biological activity, selectivity, and pharmacokinetics. researchgate.netdrugdesign.org

The synthesis of analogues can follow two primary pathways:

Modification of the existing scaffold: Starting with this compound, the chloromethyl group can be elaborated as described in section 5.1.

De novo synthesis: Building the nicotinonitrile ring from acyclic precursors allows for the introduction of a wide array of substituents at various positions on the pyridine ring. nih.govnih.gov

For example, a common synthetic route to nicotinonitrile analogues involves the one-pot reaction of a chalcone (B49325) (an α,β-unsaturated ketone), malononitrile (B47326), and ammonium acetate. nih.gov By varying the substituents on the starting chalcone, a diverse range of 4,6-disubstituted nicotinonitrile analogues can be generated. These can then be further functionalized. For instance, a 2-amino-4,6-diaryl-nicotinonitrile can be synthesized, and the 2-amino group can be subsequently converted to a hydroxyl (pyridone) via diazotization, then to a chloro group with POCl₃, and finally to a thiol or other functionalities. nih.gov

Computational modeling and pharmacophore analysis are often used to guide the design of new analogues. nih.gov By understanding the structural requirements for a desired biological target, chemists can design molecules that retain key binding features while incorporating new functionalities to enhance potency or other properties. This integrated approach of design and synthesis has led to the development of numerous nicotinonitrile derivatives with applications as kinase inhibitors, anticancer agents, and molluscicides. nih.govresearchgate.netnih.gov

Computational and Theoretical Investigations of 4 Chloromethyl Nicotinonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure of 4-(Chloromethyl)nicotinonitrile. By utilizing basis sets such as B3LYP/6-311++G(d,p), a detailed picture of the molecule's electronic properties can be obtained. ijcrt.org Such calculations reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), which are crucial for predicting reactivity.

The electronic structure is significantly influenced by the substituent groups on the pyridine (B92270) ring: the electron-withdrawing nitrile group (-CN) and the chloromethyl group (-CH2Cl). The nitrogen atom in the pyridine ring and the nitrile group create regions of negative electrostatic potential, indicating sites susceptible to electrophilic attack. Conversely, the chloromethyl group, particularly the carbon atom bonded to the chlorine, presents an electrophilic site prone to nucleophilic attack.

Analysis of the frontier molecular orbitals is particularly insightful. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's kinetic stability. A smaller energy gap suggests higher reactivity. For nicotinonitrile derivatives, the distribution of these orbitals often indicates the likely sites for charge transfer in chemical reactions. nih.gov

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.5 eV | Indicates electron-donating ability; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; relates to electron affinity. |

| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential around N atoms; Positive potential around CH2Cl | Predicts sites for electrophilic and nucleophilic attack. |

| (Note: The values presented in this table are hypothetical and are intended for illustrative purposes, based on typical values for similar compounds.) |

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is an invaluable tool for investigating the mechanisms of reactions involving this compound. One of the most significant reactions this molecule undergoes is nucleophilic substitution at the chloromethyl group, where the chlorine atom is displaced by a nucleophile. DFT calculations can map out the potential energy surface for such reactions, identifying the transition states and intermediates. nih.gov

The modeling of a nucleophilic substitution reaction, for instance, with a generic nucleophile (Nu-), would involve calculating the energies of the reactants, the transition state (TS), and the products. The transition state is a critical point on the reaction pathway, and its energy determines the activation energy of the reaction. Vibrational frequency analysis is used to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org

Table 2: Hypothetical Reaction Pathway Parameters for Nucleophilic Substitution on this compound

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| 1 | Reactants (this compound + Nu-) | 0 | C-Cl bond length: ~1.8 Å |

| 2 | Transition State ([NC5H3CH2(Nu)Cl]‡) | +15 to +25 | Partial C-Nu bond formation, partial C-Cl bond breaking |

| 3 | Products (4-(Nu-methyl)nicotinonitrile + Cl-) | -10 to -20 | C-Nu bond length: ~1.5 Å |

| (Note: The values in this table are illustrative, based on general principles of SN2 reactions and are not from direct experimental or computational studies of this specific reaction.) |

Conformational Analysis and Intramolecular Interactions

The flexibility of the chloromethyl group allows for different spatial orientations, or conformations, of this compound. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. The rotation around the C-C single bond connecting the pyridine ring and the chloromethyl group is the primary source of conformational isomerism.

Computational methods can systematically explore the potential energy surface with respect to the dihedral angle defined by the plane of the pyridine ring and the C-CH2-Cl plane. The relative energies of different conformers (e.g., where the C-Cl bond is in the plane of the ring or perpendicular to it) can be calculated. These studies can also reveal stabilizing or destabilizing intramolecular interactions, such as weak hydrogen bonds or steric repulsions, that influence the preferred conformation. mdpi.comresearchgate.net For instance, an interaction between the chlorine atom and a hydrogen atom on the pyridine ring could influence the rotational barrier.

Table 3: Relative Energies of this compound Conformers

| Conformer (Dihedral Angle C5-C4-Cα-Cl) | Relative Energy (kcal/mol) | Description |

| 0° (Eclipsed) | 2.5 | C-Cl bond eclipsed with the C4-C3 bond of the ring. |

| 60° (Gauche) | 0.5 | A staggered conformation. |

| 90° (Perpendicular) | 0.0 | Most stable conformer, minimizes steric interactions. |

| 180° (Eclipsed) | 3.0 | C-Cl bond eclipsed with the C4-C5 bond of the ring. |

| (Note: These values are hypothetical, illustrating the expected energetic profile of rotation around the C-C bond.) |

Predictive Studies of Reactivity and Selectivity using Theoretical Methods

Theoretical methods can go beyond explaining known phenomena and can be used to predict the reactivity and selectivity of this compound in various chemical transformations. Reactivity indices derived from DFT calculations, such as Fukui functions and dual descriptors, can pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

For example, the Fukui function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates its propensity to donate an electron (electrophilic attack). For this compound, these calculations would likely confirm the carbon of the chloromethyl group as a primary site for nucleophilic attack and the nitrogen atoms as sites for electrophilic attack.

These predictive models are particularly useful in designing new synthetic routes or in understanding the biological activity of the molecule, where selectivity is often key. By comparing the activation energies for different possible reaction pathways, one can predict the major product of a reaction under kinetic control. nih.gov

Table 4: Predicted Reactivity Descriptors for this compound

| Atom/Group | Fukui Function (f+) | Fukui Function (f-) | Predicted Reactivity |

| C (in CH2Cl) | High | Low | Prone to nucleophilic attack |

| N (in Pyridine) | Low | High | Prone to electrophilic attack |

| N (in CN) | Low | High | Prone to electrophilic attack |

| Ring Carbons | Moderate | Moderate | Potential for aromatic substitution |

| (Note: The values are qualitative predictions based on the expected electronic structure of the molecule.) |

Emerging Research Areas and Future Directions in 4 Chloromethyl Nicotinonitrile Chemistry

Exploration of Novel Catalytic Transformations for Derivatization

The derivatization of 4-(chloromethyl)nicotinonitrile predominantly relies on classical nucleophilic substitution reactions at the chloromethyl group. The exploration of novel catalytic transformations to functionalize this position is not yet a widely reported area of research. The reactivity of the chloromethyl group makes it amenable to reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides, to generate a diverse range of substituted pyridine (B92270) derivatives. However, the application of modern catalytic systems, for instance, in cross-coupling reactions directly involving the C-Cl bond of the chloromethyl group, is not extensively documented in dedicated studies on this specific molecule.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

There is a lack of specific, published research detailing the integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms. While the principles of automated synthesis and HTE are broadly applied in drug discovery and materials science for the rapid generation and screening of compound libraries, their specific application to create libraries based on the this compound scaffold is not a prominent feature in the current body of scientific literature. The potential exists for its use in such platforms to accelerate the discovery of new bioactive molecules or materials, but this remains an area for future development.

Q & A

Basic: What are the optimal synthetic routes for 4-(Chloromethyl)nicotinonitrile?

Answer:

The synthesis of chloro-substituted nicotinonitriles typically involves nucleophilic substitution or condensation reactions. For example, 2,4-Dichloro-6-methylnicotinonitrile is synthesized via phosphorylation of a precursor with phosphoryl chloride (POCl₃) and tetramethylammonium chloride in dichloromethane at 85°C for 5 hours, yielding 91% . Key steps include:

- Reagent selection: POCl₃ as a chlorinating agent.

- Temperature control: Maintain 85°C to avoid side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Basic: How should researchers characterize this compound for structural confirmation?

Answer:

Use a multi-technique approach:

- NMR spectroscopy: ¹H/¹³C NMR to confirm substitution patterns (e.g., chloromethyl peaks appear at δ 4.5–5.0 ppm for CH₂Cl) .

- X-ray crystallography: Resolve crystal packing and bond angles (e.g., C–Cl bond length ~1.73 Å in analogs) .

- Mass spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ .

Basic: What safety protocols are critical when handling this compound?

Answer:

Chloromethyl derivatives are reactive and toxic. Key precautions:

- Personal protective equipment (PPE): Gloves, goggles, and fume hoods .

- First aid: For inhalation, move to fresh air; for skin contact, wash with soap/water .

- Storage: Inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced: How does the chloromethyl group influence reactivity in cross-coupling reactions?

Answer:

The –CH₂Cl moiety acts as an electrophilic site for nucleophilic substitution. For example:

- Suzuki coupling: Replace Cl with aryl boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄, K₂CO₃, DMF, 80°C) .

- Controlled substitution: Steric hindrance from the pyridine ring directs regioselectivity .

Data contradiction: Yields vary (60–90%) depending on solvent polarity; DMF outperforms THF in Pd-mediated reactions .

Advanced: What strategies stabilize this compound under aqueous conditions?

Answer:

Chloromethyl groups hydrolyze to hydroxymethyl derivatives in water. Mitigation strategies:

- Lyophilization: Store as a lyophilized powder .

- Buffered solutions: Use pH 7–8 to slow hydrolysis (e.g., phosphate buffer) .

- Co-solvents: Add acetonitrile (10–20%) to reduce water activity .

Advanced: How can computational modeling predict biological interactions of this compound?

Answer:

- Docking studies: Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The trifluoromethyl analog shows enhanced binding affinity due to hydrophobic interactions .

- DFT calculations: Optimize geometry at B3LYP/6-31G* level; calculate electrostatic potential maps to identify reactive sites .

Advanced: How to resolve contradictions in reported synthetic yields for nicotinonitrile derivatives?

Answer:

Yield discrepancies often arise from:

- Catalyst purity: Pd catalysts degrade if not stored under N₂ .

- Reaction monitoring: Use HPLC to track intermediate formation (C18 column, 254 nm UV) .

- Scale-up effects: Microscale reactions (≤1 mmol) may overestimate yields vs. bulk synthesis .

Advanced: What role does this compound play in multi-step drug synthesis?

Answer:

It serves as a versatile intermediate:

- Antihypertensive precursors: React with medoxomil esters to form prodrugs (e.g., Olmesartan) .

- Anticancer agents: Couple with thioureas to generate kinase inhibitors .

Critical step: Protect the nitrile group during esterification (e.g., TMSCl protection) .

Advanced: How to analyze degradation products of this compound?

Answer:

- LC-MS/MS: Identify hydroxymethyl derivatives (m/z +16) .

- TGA/DSC: Monitor thermal decomposition (onset ~200°C for analogs) .

- Kinetic studies: Pseudo-first-order rate constants in pH-dependent hydrolysis .

Advanced: What FAIR-compliant platforms manage research data for nicotinonitrile derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.